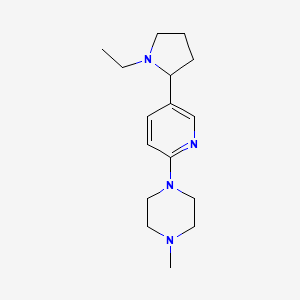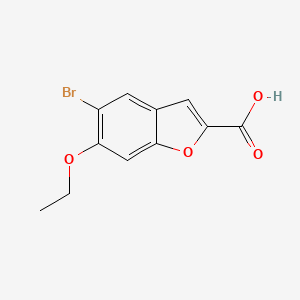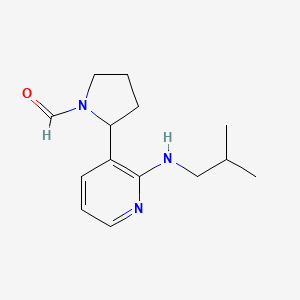
2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Etil-4-oxoquinolin-1(4H)-il)acetonitrilo es un compuesto orgánico sintético que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto presenta un núcleo de quinolina con un grupo etilo en la posición 6, un grupo ceto en la posición 4 y un grupo acetonitrilo en la posición 1.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-Etil-4-oxoquinolin-1(4H)-il)acetonitrilo típicamente involucra los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que involucra la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante la alquilación de Friedel-Crafts utilizando cloruro de etilo y un catalizador de ácido de Lewis como el cloruro de aluminio.
Formación del grupo ceto: El grupo ceto se puede introducir mediante reacciones de oxidación, como el uso de permanganato de potasio o trióxido de cromo.
Unión del grupo acetonitrilo: El grupo acetonitrilo se puede introducir mediante reacciones de sustitución nucleófila utilizando acetonitrilo y un grupo saliente adecuado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, catalizadores avanzados y solventes ecológicos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-Etil-4-oxoquinolin-1(4H)-il)acetonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo.
Sustitución: El grupo acetonitrilo se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, alcoholes o tioles.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso en el desarrollo de fármacos para tratar diversas enfermedades.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Etil-4-oxoquinolin-1(4H)-il)acetonitrilo dependería de su objetivo biológico específico. En general, los derivados de la quinolina pueden interactuar con enzimas, receptores o ADN, lo que lleva a diversos efectos biológicos. Los objetivos moleculares y las vías involucradas tendrían que aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: El compuesto principal con una estructura central similar.
Cloroquina: Un derivado de la quinolina utilizado como medicamento antimalárico.
Ácido Quinolínico: Un compuesto neuroactivo con una estructura similar.
Singularidad
2-(6-Etil-4-oxoquinolin-1(4H)-il)acetonitrilo es único debido a su patrón específico de sustitución, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de la quinolina.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-(6-ethyl-4-oxoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14/h3-5,7,9H,2,8H2,1H3 |
Clave InChI |
IZTJALFBLDUCJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N(C=CC2=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)










